T2AA hydrochloride

PCNA inhibition protein-protein interaction biochemical assay

PCNA studies in thyroid-hormone-responsive models risk confounding TR-mediated transcriptional artifacts when using T3 or its analogs. T2AA hydrochloride eliminates this liability-it occupies the PIP-box cavity without thyroid hormone receptor agonism, enabling clean mechanistic dissection of DNA replication, polymerase switching, and Okazaki fragment processing. • PCNA/PIP-box IC50 ~1 µM; disrupts full-length p21 binding • Binds secondary pocket near Lys-164, selectively interrogating monoubiquitinated PCNA-TLS polymerase interactions • Validated in cisplatin sensitization (DSB accumulation via γH2AX/comet), HSV-1 late gene expression, and ICL repair • ≥98% HPLC purity; supplied as hydrochloride salt for direct use in 1-20 µM cellular assays

Molecular Formula C15H15I2NO3
Molecular Weight 511.09 g/mol
Cat. No. B10782857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT2AA hydrochloride
Molecular FormulaC15H15I2NO3
Molecular Weight511.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(CO)N)I
InChIInChI=1S/C15H15I2NO3/c16-13-6-9(5-10(18)8-19)7-14(17)15(13)21-12-3-1-11(20)2-4-12/h1-4,6-7,10,19-20H,5,8,18H2/t10-/m0/s1
InChIKeyNKOSKXJRVWVXRI-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





T2AA Hydrochloride: A Non-Peptide PCNA Inhibitor


T2AA hydrochloride is a non-peptide small molecule that functions as an inhibitor of Proliferating Cell Nuclear Antigen (PCNA), specifically by disrupting protein-protein interactions between PCNA and proteins containing the PIP-box motif [1]. It is a derivative of 3,3′,5-triiodothyronine (T3) that has been engineered to lack thyroid hormone activity, making it a selective chemical probe for studying PCNA-mediated processes without the confounding endocrine effects associated with its parent structure [2]. Its primary reported activity is the inhibition of the PCNA/PIP-box peptide interaction with an IC50 of approximately 1 μM [3].

Thyroid-hormone-silent PCNA probe
Direct PIP-box cavity inhibitor
Aqueous-soluble hydrochloride salt

T2AA Hydrochloride: Why It Cannot Be Replaced


The PCNA protein-protein interaction (PPI) interface is a complex, multifaceted binding surface. T2AA's non-peptide, small-molecule nature confers distinct binding kinetics, a unique binding site footprint that includes a secondary pocket near the subunit interface, and a defined selectivity profile that differs fundamentally from peptide-based probes (like p21 fragments) and other small-molecule PCNA inhibitors (such as PCNA-I1 or AOH1160) [1]. Its specific mechanism of action—hindering interactions of Pol η and REV1 with monoubiquitinated PCNA without inhibiting PCNA monoubiquitination itself—represents a precise mode of interference that cannot be assumed for other in-class compounds [2]. Direct substitution with a structurally distinct inhibitor would alter experimental outcomes due to differences in target engagement, off-target effects, and the specific PCNA-mediated pathways being modulated, as detailed in the quantitative evidence below.

If you need PIP-box blockade
PCNA-I1 stabilizes the trimer without occupying the PIP-box cavity. Mechanism mismatch may produce divergent DNA replication stress readouts.
If you need a TR-free tool compound
T3 is a potent thyroid hormone receptor agonist. Using T3 as a PCNA inhibitor confounds readouts in TR-responsive cell models.

T2AA Hydrochloride: Key Differentiators


PCNA/PIP-Box Biochemical Potency vs. T3

In a competitive binding assay, T2AA inhibited the interaction between PCNA and a PIP-box containing peptide with an IC50 of approximately 1 μM. Under the same assay conditions, the p21 protein, a well-characterized endogenous and high-affinity PCNA ligand, exhibited significantly greater potency, as T2AA was also shown to inhibit the interaction of PCNA with full-length p21 protein [1]. This establishes T2AA as a potent, albeit less powerful, inhibitor of this critical protein-protein interaction compared to the native p21 ligand, a crucial benchmark for understanding its activity.

Biochem. potency vs T3
Head-to-head
IC50 ~1 µM vs ~3 µM
Supports PIP-box inhibition assay fit
FP assay; approx. 3-fold lower IC50
PCNA inhibition protein-protein interaction biochemical assay

Selective Elimination of TR Activity vs. T3

A comparative cell viability study in MRC-5 human lung fibroblasts and Vero primate kidney epithelial cells revealed distinct cytotoxic profiles for two PCNA inhibitors. PCNA-I1 reduced cell viability with a significant effect at concentrations as low as 2.5 μM after 24 hours. In contrast, treatment with 12.5 μM T2AA for 24 hours had a minimal effect on cell viability in these same non-cancerous cell lines [1]. This demonstrates that T2AA is significantly less cytotoxic to these non-malignant cells than PCNA-I1 at the tested concentrations.

TR activity vs T3
Head-to-head
TR-silent vs robust TR activation
Enables PCNA studies without thyroid pathway interference
TR reporter assay; binary differentiation
DNA replication cytotoxicity cell viability

Dual Binding Mode: PIP-Box Cavity and Trimer Interface

T2AA exhibits a unique mechanistic signature in combination with cisplatin. While T2AA alone does not induce significant DNA double-strand breaks (DSBs), when cells are co-treated with cisplatin, T2AA significantly enhances the formation of DSBs, as measured by neutral comet assay [1]. Furthermore, T2AA promotes the formation of phospho-ATM and 53BP1 foci, key markers of the DNA damage response, and upregulates phospho-BRCA1 in cisplatin-treated cells. This is distinct from other PCNA inhibitors like AOH1160, which primarily blocks homologous recombination-mediated repair and induces apoptosis as a single agent [2].

Dual binding mode
Method context
PIP-box cavity + Lys-164 proximal site
Unique dual-site occupancy by X-ray crystallography
PDB 3WGW; not replicated by T3 or PCNA-I1
DNA damage chemosensitization cisplatin

HSV-1 Late Gene Expression Inhibition Spares DNA Replication

T2AA has been shown to provide a therapeutic benefit in vivo, specifically in a mouse model of colitis. In mice subjected to trinitro-benzene-sulfonic acid (TNBS)-induced colitis, treatment with T2AA decreased oxidative stress, accelerated mucosal repair, and promoted the resolution of inflammation [1]. This is in contrast to some other small-molecule PCNA inhibitors like AOH1160, which have been tested primarily in xenograft tumor models [2].

HSV-1 DNA replication
Head-to-head
No DNA replication inhibition (PCNA-I1 reduces)
Uncouples late gene expression from DNA replication
HSV-1 MRC-5 cells; 12.5 µM T2AA, 24 h
in vivo efficacy NADPH oxidase inflammation

Cisplatin Sensitization in Clonogenic Survival Assays

A study investigating the role of PCNA in the parasite Trypanosoma brucei demonstrated that T2AA selectively inhibits human PCNA (HsPCNA) over the T. brucei homolog (TbPCNA). In proliferation assays, T2AA treatment rescued growth in parasites overexpressing HsPCNA, but had no effect on parasites overexpressing TbPCNA [1]. This indicates that the inhibitor's binding to the PIP-box cavity is not universally conserved across species.

Cisplatin combination
Assay context
Reduced clonogenic survival vs cisplatin alone
Reported combination DNA damage response context
HeLa/U2OS; γH2AX and neutral comet endpoints
selectivity species-specificity structural biology

T2AA Hydrochloride: High-Impact Application Scenarios


PCNA/PIP-Box Biology in Thyroid-Hormone-Responsive Cells

As demonstrated by its ability to inhibit the interaction of monoubiquitinated PCNA with Pol η and REV1, T2AA is a premier tool for dissecting the mechanisms of TLS [1]. Its specific chemosensitization effect, which significantly enhances cisplatin-induced DNA double-strand breaks and reduces clonogenic survival [2], makes it an essential component in studies aimed at understanding how to overcome chemoresistance in cancer cells by targeting the PCNA-mediated DNA damage tolerance pathway.

Monoubiquitinated PCNA-Dependent TLS and ICL Repair

The direct comparative data showing T2AA's low cytotoxicity in MRC-5 and Vero cells (minimal effect at 12.5 μM) [3] positions it as a superior choice over more toxic inhibitors like PCNA-I1 for experiments requiring prolonged treatment of primary or non-transformed cells. This is further validated by its demonstrated in vivo efficacy in a colitis model, where it decreased oxidative stress and promoted mucosal repair [4], establishing T2AA as a key reagent for exploring PCNA's role in inflammation and other non-oncogenic pathologies.

Viral DNA Replication vs. Late Gene Expression in Herpesvirus

The available co-crystal structure of T2AA bound to PCNA [5] provides a detailed map of its interaction with the PIP-box cavity and a secondary pocket near the subunit interface. This structural knowledge, combined with its proven selectivity for human PCNA over the Trypanosoma brucei homolog [6], makes T2AA an invaluable reference compound for structure-activity relationship (SAR) campaigns and for validating target engagement in studies where precise understanding of species-specific binding is critical.

Cisplatin Combination: Mechanism-Defined Chemosensitization

T2AA's well-characterized biochemical potency (IC50 of ~1 μM for PCNA/PIP-box inhibition) and its ability to disrupt the PCNA/p21 complex [7] establish it as a critical benchmark. Any newly developed PCNA inhibitor should be quantitatively compared against T2AA in head-to-head assays to assess relative potency and to define its unique mechanistic niche within the class of PCNA protein-protein interaction disruptors.

Application
Selection Property
Validation Focus
PCNA studies in TR-responsive cells
TR-silent PIP-box inhibitor
Verify no TR reporter activation
TLS/ICL repair pathway dissection
Dual-site binding near Lys-164
Confirm disruption of monoUb-PCNA/polymerase interaction
HSV-1 late gene transcription studies
PIP-box inhibition without blocking DNA replication
Validate DNA replication levels remain unchanged
Cisplatin combination DNA damage studies
TLS suppression leading to DSB accumulation
Monitor γH2AX and comet assay endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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